(1-Methanesulfonylcyclohexyl)methanamine
Overview
Description
(1-Methanesulfonylcyclohexyl)methanamine is an organic compound with a molecular formula of C8H17NO2S It is a derivative of cyclohexylmethanamine, where a methanesulfonyl group is attached to the cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methanesulfonylcyclohexyl)methanamine typically involves the reaction of cyclohexylmethanamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Cyclohexylmethanamine+Methanesulfonyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(1-Methanesulfonylcyclohexyl)methanamine can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding cyclohexylmethanamine.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the methanesulfonyl group.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Cyclohexylmethanamine.
Substitution: Various substituted cyclohexylmethanamines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (1-Methanesulfonylcyclohexyl)methanamine is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of methanesulfonyl groups on biological systems. It may serve as a model compound for understanding the interactions of sulfonyl-containing molecules with biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used as a building block for the synthesis of drugs that target specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the manufacture of various products.
Mechanism of Action
The mechanism of action of (1-Methanesulfonylcyclohexyl)methanamine involves its interaction with molecular targets through the methanesulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The specific pathways involved depend on the target molecule and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylmethanamine: The parent compound without the methanesulfonyl group.
(1-Methanesulfonylcyclobutyl)methanamine: A similar compound with a cyclobutyl ring instead of a cyclohexyl ring.
(1-Methanesulfonylcyclopropyl)methanamine: A similar compound with a cyclopropyl ring.
Uniqueness
(1-Methanesulfonylcyclohexyl)methanamine is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical properties. This group enhances the compound’s reactivity and allows for specific interactions with biological targets, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(1-methylsulfonylcyclohexyl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S/c1-12(10,11)8(7-9)5-3-2-4-6-8/h2-7,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVVNNZLNGFEIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1(CCCCC1)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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